molecular formula C6H6BrN3S B8208384 N-(3-Bromo-2-pyridyl)thiourea

N-(3-Bromo-2-pyridyl)thiourea

Cat. No.: B8208384
M. Wt: 232.10 g/mol
InChI Key: SUOYECWBRSLLQQ-UHFFFAOYSA-N
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Description

N-(3-Bromo-2-pyridyl)thiourea is a bromopyridine-substituted thiourea derivative with the molecular formula C6H6BrN3S and a molecular weight of 232.1 g/mol . This compound is provided with a purity of 95% and is identified by CAS number 1677674-91-7 . This thiourea derivative serves as a valuable building block and precursor in chemical synthesis, particularly in the preparation of more complex heterocyclic systems. Its structure, featuring nitrogen and sulfur donor atoms, makes it an excellent ligand in coordination chemistry for forming stable complexes with various transition metal ions such as Co(II), Ni(II), and Cu(II) . These metal complexes are of significant interest for studying thermal behavior, catalytic properties, and magnetic susceptibility . Researchers investigate thiourea derivatives like this for a wide spectrum of biological activities. Studies on analogous compounds have demonstrated potential for antibacterial, antifungal, antioxidant, and antitumor properties . The mechanism of action, particularly for antimicrobial activity, is often linked to the ability of the resulting metal complexes to induce reactive oxygen species (ROS), causing oxidative stress and damage to bacterial cell membranes . Note: This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

(3-bromopyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3S/c7-4-2-1-3-9-5(4)10-6(8)11/h1-3H,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOYECWBRSLLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC(=S)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 3-Bromo-2-pyridylamine with Isothiocyanates

Procedure :
3-Bromo-2-pyridylamine reacts with isothiocyanates (e.g., phenylisothiocyanate) in anhydrous diethyl ether at 0°C, followed by room-temperature stirring. The product is purified via column chromatography.

Key Data :

  • Yield : 77–92% (similar to).

  • Conditions : Solvent-free or ether-based; triethylamine as base.

  • Mechanism : Nucleophilic attack by the amine on the thiocarbonyl carbon of the isothiocyanate (Scheme 1).

Example :

  • Reactants : (S)-1-(2-pyridyl)ethylamine + phenylisothiocyanate → N-(2-pyridyl)thiourea (87.1% yield).

  • Adaptation : Substitute (S)-1-(2-pyridyl)ethylamine with 3-bromo-2-pyridylamine.

Thiophosgene-Mediated Cyclization (Limited Applicability)

Procedure :
Thiophosgene reacts with 3-bromo-2-pyridylamine in chloroform at 0°C. However, this method often leads to heterocyclic byproducts (e.g., imidazo[1,5-a]pyridines).

Key Data :

  • Yield : ≤42% for unintended products.

  • Limitation : Low efficiency due to competing cyclization (Scheme 2).

Catalyst-Free Multicomponent Synthesis in Water

Procedure :
3-Bromo-2-pyridylamine, carbon disulfide (CS₂), and alkyl halides react in water under reflux. Polysulfide solutions retain sulfur in the aqueous phase, enabling chromatography-free isolation.

Key Data :

  • Yield : 65–88% for analogous thioureas.

  • Advantages : Eco-friendly, avoids organic solvents.

Alternative Approaches

Bromination of Pyridine Precursors

Procedure :
Pyridine-2,6-bis(propane-1,3-dione) derivatives are brominated using N-bromosuccinimide (NBS) in CCl₄ or THF, followed by reaction with thiourea.

Key Data :

  • Bromination Yield : 74–95%.

  • Thiourea Formation : 60–78% (e.g., 2-phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine).

Hantzsch-Type Thiazole Synthesis

Procedure :
3-Bromo-1-methyl-piperidin-4-one reacts with ethyl thiooxamide in ethanol under basic conditions to form thiazole intermediates, which are hydrolyzed to thioureas.

Key Data :

  • Yield : 55–67% after hydrolysis.

  • Conditions : NaOH (5 M), reflux.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Isothiocyanate Reaction77–92%High purity, scalableRequires anhydrous conditions
Multicomponent Synthesis65–88%Solvent-free, eco-friendlyLonger reaction times
Bromination Pathway60–78%Compatible with complex substratesMulti-step, lower overall yield

Mechanistic Insights

  • Isothiocyanate Route : The amine attacks the electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate that collapses to release HCl.

  • Thiophosgene Cyclization : Competing intramolecular nucleophilic attack by pyridine nitrogen leads to heterocycles (e.g., Scheme 2 ).

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromo-2-pyridyl)thiourea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: The pyridyl ring can undergo reduction reactions to form dihydropyridine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Reactions: Products include N-(3-azido-2-pyridyl)thiourea or N-(3-thiocyanato-2-pyridyl)thiourea.

    Oxidation Reactions: Products include sulfonyl derivatives like N-(3-bromo-2-pyridyl)sulfonylurea.

    Reduction Reactions: Products include dihydropyridine derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : N-(3-Bromo-2-pyridyl)thiourea is utilized as an intermediate in synthesizing more complex organic molecules. It plays a crucial role in developing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Biological Applications

  • Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of thiourea can demonstrate significant antiproliferative activity against various cancer cell lines .
  • Antibacterial Properties : Thiourea derivatives, including this compound, have been tested for antibacterial activity against several pathogens. For instance, studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli. .

Coordination Chemistry

  • Ligand Formation : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes can exhibit unique biological activities, making them candidates for further pharmacological studies .

Case Studies

Study Focus Findings
D'Cruz et al. (2005)Anti-HIV ActivityDeveloped a series of phenethyl thiourea derivatives with potent anti-HIV activity, highlighting the potential of thiourea derivatives in antiviral applications .
Fatimah A. Agili (2024)Biological ApplicationsReviewed various thiourea derivatives, including this compound, emphasizing their antibacterial and anticancer properties .
Recent Synthesis ResearchAnticancer ActivityInvestigated the antiproliferative effects of thiourea derivatives on U937 cells, showing significant inhibition compared to standard treatments .

Mechanism of Action

The mechanism of action of N-(3-Bromo-2-pyridyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom in the pyridyl ring can also participate in halogen bonding, further stabilizing the interaction with the target. These interactions can disrupt normal cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the aromatic ring significantly influences reactivity and biological activity. For example:

  • N-(6-Bromo-3-pyridyl)thiourea (): Bromine at the 6-position on the pyridine ring alters steric and electronic environments compared to the 3-bromo isomer.
  • N-(5-Bromo-3-methyl-2-pyridyl)thiourea (): A methyl group at the 3-position introduces steric hindrance, which could reduce coordination flexibility compared to the unsubstituted pyridyl group in the target compound .

Metal Coordination Chemistry

Thiourea derivatives form stable complexes with transition metals. For instance:

  • N-(2-Chlorobenzoyl)-N'-(3-pyridyl)thiourea (): The pyridyl nitrogen and thiourea sulfur coordinate with metals, forming six-membered chelate rings. The bromine in the target compound may stabilize metal complexes via inductive effects .
  • N-(O-Hydroxyphenyl)-N'-phenylthiourea (): Cu²⁺ and Co³⁺ complexes exhibit distinct redox behaviors, underscoring how electron-withdrawing groups (e.g., bromine) could modulate metal complex stability .

Comparative Data Table

Compound Name Substituents/Positions Key Properties/Activities Reference
N-(3-Bromo-2-pyridyl)thiourea 3-Br, 2-thiourea (pyridine) Potential metal chelation, bioactivity (inferred) -
N-(6-Bromo-3-pyridyl)thiourea 6-Br, 3-thiourea (pyridine) Steric effects alter coordination
N-(4-Bromophenyl)thiourea 4-Br (phenyl) Urease inhibition (IC₅₀ ~11 µM)
N-(2-Chlorobenzoyl)-N'-(3-pyridyl)thiourea 2-Cl (benzoyl), 3-pyridyl Hydrogen bonding, crystal stability
HI-346 (HIV inhibitor) 5-Br (pyridyl), cyclohexenyl Binds HIV RT residue Y181

Key Research Findings

  • Substituent Position Matters : Bromine at the 3-position (pyridine) vs. 4-position (phenyl) leads to divergent biological and coordination behaviors .
  • Pyridyl vs. Phenyl : Pyridyl groups enhance hydrogen bonding and metal coordination compared to phenyl, as seen in and .
  • Steric vs. Electronic Effects : Methyl groups () hinder interactions, while bromine enhances electron withdrawal and bioactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Bromo-2-pyridyl)thiourea, and how can reaction conditions be optimized?

  • Methodology :

  • A common approach involves reacting 3-bromo-2-aminopyridine with benzoyl isothiocyanate under phase-transfer catalysis (e.g., PEG-400 in CH₂Cl₂). Post-synthesis, slow solvent evaporation yields crystallizable products .
  • Key parameters : Maintain stoichiometric excess of ammonium thiocyanate (1.5:1 molar ratio to acyl chloride) and reaction temperatures below 40°C to minimize side reactions. Purity is confirmed via TLC (hexane:EtOAc, 3:1) and recrystallization from ethanol.

Q. How is the structural conformation of this compound characterized, and what intramolecular interactions influence its geometry?

  • Methodology :

  • Single-crystal X-ray diffraction (SXRD) using SHELXL software reveals dihedral angles between the thiourea moiety and pyridine/bromophenyl groups (e.g., ~53° and ~87° in analogues). Intramolecular N–H···O hydrogen bonds stabilize planar six-membered rings .
  • Key findings : The C=S bond length (~1.68 Å) and absence of S···H interactions (distance >2.6 Å) distinguish it from other thioureas. IR spectroscopy confirms ν(C=S) at ~1250 cm⁻¹ .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodology :

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column (acetonitrile:water, 60:40). Calibration curves show linearity (R² >0.99) in 0.1–50 µM range.
  • For metal-complexed samples, inductively coupled plasma mass spectrometry (ICP-MS) detects coordinated transition metals (e.g., Pd²⁺ or Re⁺) with LOD <0.1 ppm .

Advanced Research Questions

Q. How does this compound interact with HIV-1 reverse transcriptase, and what structural features enhance inhibitory potency?

  • Methodology :

  • Structure-activity relationship (SAR) studies via molecular docking (AutoDock Vina) and enzyme inhibition assays (IC₅₀ measurements) reveal that the bromopyridyl group enhances binding to the NNIBP pocket (ΔG = -9.2 kcal/mol). Piperidine/piperazine side chains improve solubility and reduce off-target effects .
  • Data contradiction : While bulkier substituents increase potency, they may reduce bioavailability. Comparative IC₅₀ values for analogues range from 0.8 µM (piperazinyl) to 3.2 µM (unsubstituted) .

Q. What coordination chemistry applications exist for this compound, and how do substituents affect metal-ligand stability?

  • Methodology :

  • Palladium(II) complexes synthesized via refluxing with [PdCl₂(CH₃CN)₂] in acetonitrile. Characterization via ¹H/¹³C NMR (δ ~7.8 ppm for pyridyl protons) and X-ray crystallography confirms square-planar geometry. Stability constants (log β = 8.2–9.5) correlate with electron-withdrawing substituents .
  • Kinetic studies : Substitution reactions with thiourea nucleophiles (k₂ = 1.5–4.7 ×10⁻³ M⁻¹s⁻¹) follow associative mechanisms, validated via DFT calculations .

Q. How can polymorphism in this compound derivatives be systematically studied, and what implications arise for material properties?

  • Methodology :

  • Solvent-dependent crystallization (e.g., DMSO vs. EtOH) followed by PXRD and DSC identifies polymorphs. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular S···H (6.8%) and Br···N (4.2%) interactions influencing packing .
  • Case study : A 4-methoxyphenyl analogue exhibits two polymorphs with melting points differing by 12°C, attributed to π-stacking variations .

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